

# Application Note: Spectrophotometric Determination of Quinoline Yellow Concentration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quinoline Yellow

Cat. No.: B3430373

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## Abstract

This application note provides a detailed protocol for the quantitative determination of **Quinoline Yellow** (C.I. Food Yellow 13, E104) concentration using UV-Vis spectrophotometry. This method is a simple, cost-effective, and rapid technique suitable for quality control and analysis in various samples, including pharmaceuticals and food products. The protocol covers the preparation of standard solutions, determination of the wavelength of maximum absorbance ( $\lambda_{max}$ ), and the generation of a calibration curve for the accurate quantification of **Quinoline Yellow**.

## Introduction

**Quinoline Yellow** (QY) is a synthetic yellow dye permitted for use in many countries as a colorant in food, pharmaceuticals, and cosmetics.[1][2] Its chemical structure is primarily a mixture of sodium salts of the mono-, di-, and trisulfonates of 2-(2-quinoly)-1,3-indandione.[1][3][4] Due to regulatory limits on its consumption and to ensure product quality, accurate and reliable methods for its quantification are essential. UV-Vis spectrophotometry offers a straightforward and accessible method for determining the concentration of QY in various matrices. This technique relies on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

## Principle of the Method

The spectrophotometric determination of **Quinoline Yellow** is based on measuring the absorbance of a QY solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The  $\lambda_{\text{max}}$  for **Quinoline Yellow** in an aqueous solution is typically observed in the range of 411–416 nm.[3][4][5] By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of **Quinoline Yellow** in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

## Apparatus and Reagents

- Apparatus:
  - UV-Vis Spectrophotometer (double or single beam)
  - Matched quartz or glass cuvettes (1 cm path length)
  - Analytical balance
  - Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
  - Pipettes (various sizes)
  - Beakers
  - Magnetic stirrer and stir bars (optional)
  - pH meter
- Reagents:
  - **Quinoline Yellow** WS (C.I. 47005), analytical standard
  - Distilled or deionized water
  - Buffer solutions (e.g., acetate buffer pH 4.5 or phosphate buffer pH 7.0), if required for specific sample matrices.[6][7] For general purposes, distilled water is often sufficient.

## Experimental Protocol

### Preparation of Standard Stock Solution (e.g., 100 µg/mL)

- Accurately weigh 10.0 mg of the **Quinoline Yellow** analytical standard using an analytical balance.
- Transfer the weighed powder into a 100 mL volumetric flask.
- Add approximately 70 mL of distilled water (or the chosen buffer) to the flask.
- Gently swirl the flask to dissolve the powder completely. A magnetic stirrer can be used for efficient mixing.
- Once dissolved, make up the volume to the 100 mL mark with the same solvent.
- Stopper the flask and invert it several times to ensure a homogeneous solution. This is the standard stock solution of 100 µg/mL.

### Preparation of Working Standard Solutions

- From the 100 µg/mL stock solution, prepare a series of working standard solutions by appropriate dilutions. For example, to prepare 1, 2, 4, 6, 8, and 10 µg/mL solutions in 10 mL volumetric flasks:
  - Pipette 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL volumetric flasks.
  - Make up the volume to the 10 mL mark with the solvent.
  - Mix each solution thoroughly.

### Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

- Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the wavelength range to scan from 350 nm to 500 nm.

- Use the solvent (distilled water or buffer) as a blank to zero the instrument.
- Fill a cuvette with one of the working standard solutions (e.g., 6 µg/mL).
- Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Identify the wavelength at which the maximum absorbance occurs. This is the  $\lambda_{\text{max}}$  for **Quinoline Yellow**. It is expected to be in the range of 411-416 nm.<sup>[3][4][5]</sup>

## Generation of the Calibration Curve

- Set the spectrophotometer to the determined  $\lambda_{\text{max}}$ .
- Zero the instrument using the solvent blank.
- Measure the absorbance of each of the prepared working standard solutions (from 1 to 10 µg/mL).
- Record the absorbance values for each concentration.
- Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). A good calibration curve should have an  $R^2$  value close to 1.0 (e.g.,  $> 0.999$ ).

## Analysis of an Unknown Sample

- Prepare the sample solution. This may involve dissolving a solid sample in the solvent or diluting a liquid sample to bring the **Quinoline Yellow** concentration within the range of the calibration curve. Sample preparation may also require extraction or filtration to remove interfering substances. For instance, some methods propose micellar extraction for complex matrices.<sup>[8]</sup>
- Measure the absorbance of the prepared sample solution at the predetermined  $\lambda_{\text{max}}$ .
- Using the equation of the calibration curve ( $y = mx + c$ , where  $y$  is the absorbance), calculate the concentration ( $x$ ) of **Quinoline Yellow** in the sample solution.

- Account for any dilution factors used during sample preparation to determine the concentration in the original sample.

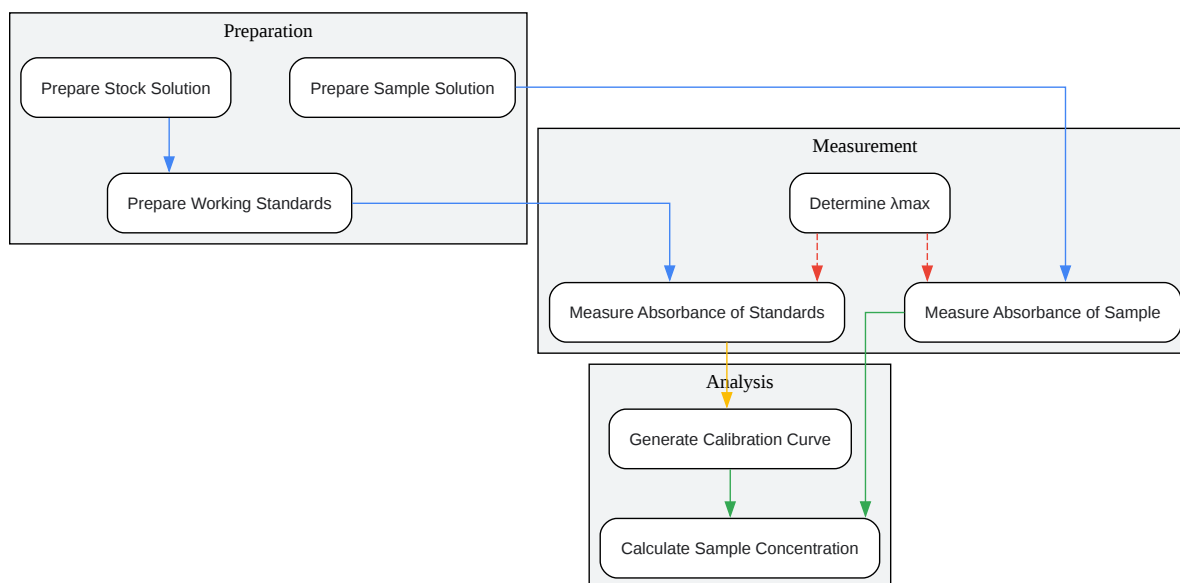
## Data Presentation

The following table summarizes key quantitative data for the spectrophotometric determination of **Quinoline Yellow** from various sources.

| Parameter                         | Value                                   | Solvent/Conditions                         | Reference |
|-----------------------------------|---|--|-----------|
| $\lambda_{\text{max}}$            | ~414 nm                                 | Aqueous solution                           | [3]       |
| $\lambda_{\text{max}}$            | 413 nm                                  | -  | [9]       |
| $\lambda_{\text{max}}$            | 411 nm                                  | Aqueous acetic acid                        | [5]       |
| $\lambda_{\text{max}}$            | 415 nm                                  | pH 7 phosphate buffer                      | [7]       |
| $\lambda_{\text{max}}$            | 410 nm                                  | Second derivative, acetate buffer (pH 4.5) | [6]       |
| Molar Absorptivity ( $\epsilon$ ) | 22,700 M <sup>-1</sup> cm <sup>-1</sup> | -  | [9]       |
| Absorptivity (a)                  | 86.5 (for a 1% solution in a 1 cm cell) | pH 7 phosphate buffer                      | [7]       |
| Linearity Range                   | 5 - 25 mg/kg                            | In feedingstuffs                           | [5]       |
| Recovery Rate                     | 79 - 96%                                | In feedingstuffs                           | [5]       |
| Limit of Quantification (LOQ)     | 5 mg/kg                                 | In feedingstuffs                           | [5]       |

## Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the Beer-Lambert Law.



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Caption: Experimental workflow for spectrophotometric determination.

Absorbance (A)

Molar Absorptivity ( $\epsilon$ )

$$A = \epsilon cl$$

Concentration (c)

Path Length (l)

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Email: [info@benchchem.com](mailto:info@benchchem.com)